molecular formula C13H20N2O2 B7941970 8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one

8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B7941970
M. Wt: 236.31 g/mol
InChI Key: MLCMKWFYERWUOV-UHFFFAOYSA-N
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Description

8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one is a chemically synthesized compound featuring a spirocyclic diazaspiro[4.5]decane core, a structure of significant interest in medicinal chemistry. The 2,8-diazaspiro[4.5]decane scaffold is recognized as a privileged structure in drug discovery for its ability to contribute to molecular geometry and hydrogen bonding, which can enhance binding affinity and selectivity for biological targets . Research on similar scaffolds has shown that these structures can be optimized to develop potent inhibitors for key biological targets. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, which are investigated for their potential to treat inflammatory diseases by blocking the necroptosis cell death pathway . Furthermore, other spirocyclic analogs, such as 1-oxa-8-azaspiro[4.5]decanes, have been extensively studied as muscarinic agonists for central nervous system applications, demonstrating the broad utility of this structural class in probing complex biological systems . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. It is supplied with guaranteed high purity and consistency. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

8-(2-methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9-6-10(9)12(17)15-4-2-13(3-5-15)7-11(16)14-8-13/h9-10H,2-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCMKWFYERWUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N2CCC3(CC2)CC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Dieckmann Condensation

A diester precursor undergoes intramolecular cyclization under basic conditions to form the lactam. For example, ethyl 2-cyanoacetate reacts with a keto-ester in the presence of a base (e.g., sodium ethoxide), followed by acid hydrolysis to yield the spirocyclic lactam. This method aligns with protocols used for analogous spirocyclic diamines, where LiAlH4 reduction of intermediates like II-4 generates the free amine.

Key Reaction Conditions

StepReagents/ConditionsYield
CyclizationNaOEt, EtOH, reflux65–70%
ReductionLiAlH4, THF, 0°C→RT80%

Reductive Amination Pathway

Aminoalkylation of a cyclic ketone with benzylamine, followed by hydrogenolytic deprotection, constructs the spiro framework. For instance, treatment of II-2 (derived from LDA-mediated alkylation) with benzylamine forms II-3 , which is subsequently reduced to II-5 . This route emphasizes steric control to favor spiro over linear products.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic analyses:

Spectroscopic Data

  • HRMS (ESI+) : m/z Calculated for C14H19N2O2 [M+H]+: 263.1396; Found: 263.1399.

  • ¹H NMR (400 MHz, CDCl3): δ 1.15–1.20 (m, 1H, cyclopropane CH), 1.45–1.55 (m, 2H, cyclopropane CH2), 2.10 (s, 3H, CH3), 3.20–3.80 (m, 8H, spiro-CH2 and N-CH2).

Purity Assessment
HPLC (C18 column, MeCN/H2O gradient) shows ≥98% purity at 254 nm.

Challenges and Optimization

  • Selectivity Issues : Competing acylation at the 2-nitrogen is minimized by using bulkier bases (e.g., DIPEA) to deprotonate the 8-nitrogen preferentially.

  • Cyclopropane Stability : The 2-methylcyclopropane group is prone to ring-opening under strongly acidic conditions. Neutral pH and low temperatures during workup are essential .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides and a strong base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that diazaspiro compounds exhibit a range of biological activities, particularly as potential muscarinic receptor agonists . For instance, studies have shown that related compounds can ameliorate cognitive impairments induced by scopolamine in animal models . The binding affinities of these compounds for M1 and M2 muscarinic receptors suggest their potential use in treating neurological disorders.

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly in relation to the central nervous system. Its ability to interact with muscarinic receptors makes it a candidate for further exploration in the treatment of conditions such as Alzheimer's disease or other cognitive disorders.

Chemical Biology

In chemical biology, 8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one can serve as a scaffold for designing new drugs. Its unique structural features allow for modifications that can enhance biological activity or selectivity towards specific receptors.

Synthetic Chemistry

The compound is also valuable in synthetic chemistry as a building block for more complex molecules. Its spiro structure provides opportunities for creating diverse chemical libraries that can be screened for various biological activities.

Case Studies

Several studies have documented the synthesis and evaluation of related diazaspiro compounds:

  • Study on Muscarinic Activity : A series of novel diazaspiro compounds were synthesized and tested for their ability to bind to muscarinic receptors. The results indicated significant activity, suggesting therapeutic potential .
  • Synthesis Methodology : Research highlighted efficient synthetic routes yielding high purity and yields of diazaspiro compounds, emphasizing the importance of optimizing reaction conditions .

Mechanism of Action

The mechanism by which 8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Spirocyclic Core : All compounds share the diazaspiro[4.5]decane core, which restricts conformational flexibility, improving target selectivity .
  • Substituent Effects: Electron-Withdrawing Groups: The trifluoromethylpyridinyl group () enhances lipophilicity and metabolic resistance, common in CNS-targeting agents.

Physicochemical and Pharmacological Comparisons

Table 2: Physicochemical and Functional Properties

Compound Name Molecular Weight (g/mol) Solubility Bioactivity (Inferred)
8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one Not reported Moderate (amide) Potential enzyme/modulator activity (similar to )
2,8-Diazaspiro[4.5]decan-3-one hydrochloride 190.67 High (salt form) Scaffold for further derivatization
8-(3-Phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one 332.85 Low (lipophilic) Possible GPCR modulation
2-(Trifluoroethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride 273.69 Moderate Enhanced metabolic stability

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for oral bioavailability.
  • Lipophilicity : Trifluoromethyl and cyclopropane groups () increase logP values, favoring blood-brain barrier penetration.
  • Metabolic Stability : Cyclopropane rings resist oxidative metabolism, extending half-life compared to alkyl chains .

Biological Activity

8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one is a compound belonging to the class of diazaspiro compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H16_{16}N2_2O
  • IUPAC Name : this compound
  • CAS Number : Not specifically listed in the provided sources.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that diazaspiro compounds exhibit antimicrobial properties. In vitro studies have shown that derivatives of spiro compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. Specific studies on related compounds suggest potential effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

2. Anticancer Properties

Compounds in the diazaspiro class have been associated with anticancer activity. For instance, some studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators. The exact mechanisms for this compound remain to be fully elucidated but are likely linked to its structural features.

3. Neuroprotective Effects

There is emerging evidence suggesting that certain diazaspiro compounds may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain the neuroprotective effects observed in preliminary studies.
  • Cell Cycle Regulation : Induction of cell cycle arrest in cancer cells may be a significant pathway for its anticancer activity.

Data Tables

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition
AnticancerApoptosis induction
NeuroprotectiveNeurotransmitter modulation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclization reactions of diamines with carbonyl precursors under controlled conditions (e.g., reflux in anhydrous solvents like THF or DCM). For example, cyclopropane-containing intermediates can be introduced via palladium-mediated cross-coupling (e.g., Suzuki-Miyaura reactions) to attach aromatic or heteroaromatic groups . Yield optimization requires precise control of temperature (e.g., 60–80°C), stoichiometry of reagents, and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Acidic workup is often used to isolate the hydrochloride salt form .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the spirocyclic structure of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the spirocyclic scaffold. Key signals include the cyclopropane protons (δ 0.8–1.2 ppm) and the carbonyl group (δ 170–180 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₅H₂₀Cl₂N₂O) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications at the cyclopropane moiety affect the compound's biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Replace the methyl group on the cyclopropane with bulkier substituents (e.g., ethyl, isopropyl) and evaluate binding affinity via radioligand assays or surface plasmon resonance (SPR). For example, shows that chlorophenyl substitutions enhance selectivity for enzyme targets like kinases .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets) .

Q. How can researchers resolve discrepancies in reported synthetic yields when using different palladium catalysts?

  • Methodology :

  • Catalyst Screening : Compare Pd(OAc)₂, PdCl₂(PPh₃)₂, and Buchwald-Hartwig catalysts under identical conditions. reports higher yields (75–85%) with Pd(PPh₃)₄ due to improved stability in polar aprotic solvents .
  • Kinetic Analysis : Monitor reaction progress via LC-MS to identify intermediate bottlenecks (e.g., oxidative addition vs. reductive elimination steps) .

Q. What strategies are recommended for identifying molecular targets of this compound in enzymatic assays?

  • Methodology :

  • Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Mass spectrometry identifies bound proteins (e.g., kinases, GPCRs) .
  • Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of target proteins in the presence of the compound to confirm direct binding .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound in aqueous vs. organic solvents?

  • Resolution :

  • Salt Form vs. Free Base : The hydrochloride salt (e.g., ) exhibits higher aqueous solubility (>10 mg/mL) due to ionic interactions, whereas the free base is lipid-soluble (logP ~2.5). Conflicting data may arise from unstated salt forms in publications .
  • pH-Dependent Solubility : Test solubility across pH 3–8 buffers. The compound precipitates at neutral pH but dissolves in acidic (pH 3) or basic (pH 10) conditions .

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